1-(Morpholin-2-yl)ethan-1-ol

Organic Chemistry Medicinal Chemistry Chemical Synthesis

1-(Morpholin-2-yl)ethan-1-ol is a chiral morpholine building block essential for NK1/NK2 receptor antagonist synthesis, where (R)-stereochemistry is critical for potent binding. Substitution with 2-(morpholin-4-yl)ethanol fails in SAR studies. Features orthogonal amine/alcohol handles for chemical library diversification. Procure this specific 2-yl regioisomer for reliable activity in respiratory drug discovery.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 1314908-48-9
Cat. No. B2470689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-2-yl)ethan-1-ol
CAS1314908-48-9
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCC(C1CNCCO1)O
InChIInChI=1S/C6H13NO2/c1-5(8)6-4-7-2-3-9-6/h5-8H,2-4H2,1H3
InChIKeyABZOPRBMPGVISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9): C6H13NO2 Scaffold for Pharmaceutical R&D and Tachykinin Antagonist Synthesis


1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) is a chiral secondary alcohol and a morpholine derivative with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [1]. It is characterized by a morpholine ring substituted at the 2-position with an ethanol group, making it a versatile small-molecule scaffold for organic synthesis and medicinal chemistry . The compound is a key building block in the synthesis of complex molecules, particularly those targeting the tachykinin (neurokinin) receptor family, and is used to introduce chiral centers and specific morpholine moieties into drug candidates [2].

Why 1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) is Not Interchangeable with Other Morpholine-Alcohol Analogs


The specific regiochemistry of the morpholine ring and the chiral nature of the molecule are critical for biological activity in downstream applications. For instance, in the context of tachykinin receptor antagonists, the (R)-configuration at the 2-position of the morpholine ring is an essential requirement for potent binding affinity, and the use of racemic mixtures or the incorrect enantiomer can significantly diminish or abolish the desired pharmacological effect [1]. Furthermore, the position of the ethanol substituent on the morpholine ring (2-yl vs. 4-yl) directly alters the scaffold's shape, electronic properties, and ability to interact with biological targets, preventing direct substitution with common alternatives like 2-(morpholin-4-yl)ethanol (CAS 622-40-2) in structure-activity relationship (SAR) studies [2].

Quantitative Differentiation of 1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) for Procurement Decisions


Structural and Physicochemical Differentiation vs. 2-(Morpholin-4-yl)ethanol

1-(Morpholin-2-yl)ethan-1-ol (1314908-48-9) differs from the commonly available 2-(morpholin-4-yl)ethanol (622-40-2) in the position of the ethanol group on the morpholine ring (2-yl vs. 4-yl). This structural variation leads to differences in physicochemical properties that influence its application as a building block . The calculated LogP value for 1-(morpholin-2-yl)ethan-1-ol is -0.63, while for a similar 2-substituted morpholine compound it is higher, indicating differing lipophilicity [1].

Organic Chemistry Medicinal Chemistry Chemical Synthesis

Commercial Purity Grade and Batch Quality Control for 1-(Morpholin-2-yl)ethan-1-ol

Commercially sourced 1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9) is available at specified purity grades, with vendors providing analytical batch data to verify identity and purity . For instance, Bidepharm supplies the compound with a standard purity of 95% and provides batch-specific quality inspection reports including NMR, HPLC, and GC . This level of documentation and purity specification allows for direct comparison with other suppliers and supports reproducible research.

Analytical Chemistry Procurement Quality Control

Synthetic Utility as a Key Intermediate in Tachykinin Receptor Antagonists

Enantiomerically pure forms of 1-(morpholin-2-yl)ethan-1-ol derivatives are essential intermediates for synthesizing potent tachykinin receptor antagonists [1]. Research has demonstrated that the (R)-enantiomer of structurally related 2-arylmorpholin-2-yl ethanols is a critical building block for achieving balanced binding affinities to both NK1 and NK2 receptors, a key property for developing combined antagonists for asthma and chronic airway obstruction [2]. The compound's chiral center directly influences the pharmacological activity of the final drug candidate, distinguishing it from achiral or racemic alternatives.

Medicinal Chemistry Neurokinin Antagonists Asymmetric Synthesis

Solubility and Handling Differences Compared to Salt Forms

The free base form, 1-(Morpholin-2-yl)ethan-1-ol, is a powder at room temperature, while the hydrochloride salt form (e.g., CAS 2219356-91-7 for the (1S)-enantiomer) is specifically designed to enhance aqueous solubility and stability for biological applications [1]. The free base offers greater versatility as a neutral synthetic intermediate, as it does not require a neutralization step before use in reactions sensitive to acid, providing a distinct advantage over its salt counterpart in many organic synthesis workflows.

Formulation Chemical Synthesis Physical Chemistry

High-Value Research and Industrial Applications for 1-(Morpholin-2-yl)ethan-1-ol (CAS 1314908-48-9)


Asymmetric Synthesis of Tachykinin (NK1/NK2) Receptor Antagonists

The chiral nature of 1-(morpholin-2-yl)ethan-1-ol is critical for the asymmetric synthesis of tachykinin receptor antagonists. This compound serves as a key intermediate to install the necessary (R)-stereochemistry in the morpholine ring, which is required for potent binding to NK1 and NK2 receptors. This application is directly supported by its established role in synthesizing 2-[(2R)-arylmorpholin-2-yl]ethanols, which are used to create combined NK1/NK2 antagonists for potential asthma and COPD therapies [1]. Procurement of this specific chiral building block is essential for medicinal chemistry programs in this area.

Building Block for Diversity-Oriented Synthesis and Chemical Libraries

As a versatile small-molecule scaffold, 1-(Morpholin-2-yl)ethan-1-ol is ideal for generating chemical libraries. The presence of both a secondary alcohol and a secondary amine within the morpholine ring provides multiple orthogonal reactive handles for functionalization. Its use as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, is well-documented . This makes it a valuable commodity for groups engaged in high-throughput synthesis and screening.

Corrosion Inhibition and Coordination Chemistry Research

Research indicates that amino alcohols like 1-(morpholin-2-yl)ethan-1-ol can be utilized to synthesize morpholine-based ligands for coordination chemistry . These ligands have applications in materials science and corrosion engineering, expanding the utility of this compound beyond traditional pharmaceutical research.

Precursor for Enantioselective Catalyst and Ligand Design

The compound's chirality and bifunctional nature (amine and alcohol) make it a valuable precursor for synthesizing novel chiral ligands and catalysts. This is supported by its structural similarity to known key intermediates in asymmetric catalysis and its use in preparing enantiomerically pure building blocks . Procuring this compound allows researchers to explore new avenues in asymmetric catalysis.

Technical Documentation Hub

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